Methyl 2-(2-aminothiazol-4-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate involves a multi-step process including oximation, methylation, halogenation, and cyclic reaction, yielding an overall efficiency of 46%. Notably, the use of sulfuryl chloride as a halogenating agent has been shown to reduce costs significantly. This compound and its derivatives have shown to exhibit antimicrobial activities against certain pathogens, indicating its potential utility in pharmaceutical applications (Chen An-cheng, 2012).
Molecular Structure Analysis
The molecular structure of Methyl 2-(2-aminothiazol-4-yl)acetate has been confirmed through various analytical techniques such as FT-IR, 1H NMR, and LC-MS. These methods provide precise information on the compound's structural configuration, which is crucial for its application in chemical synthesis and drug development processes.
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical reactions, including its role as a substrate for the copper-catalyzed coupling of oxime acetates with isothiocyanates. This process results in the formation of 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions, demonstrating its versatility in organic synthesis (Xiaodong Tang et al., 2016).
Scientific Research Applications
Synthesis Techniques and Process Improvements
The synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate involves multiple steps, including oximation, methylation, halogenation, and cyclization. One study outlines the synthesis process, emphasizing the simplification of the process by avoiding the separation and purification of intermediates, which ultimately enhances the overall yield (Chen An-cheng, 2012). Another research effort focused on improving the synthesis of a related compound, Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, by refining each synthesis step to reduce production costs and simplify the procedure (L. Jing, 2003).
Biological Activity and Potential Applications
Several derivatives of Methyl 2-(2-aminothiazol-4-yl)acetate have been synthesized and tested for their biological activities. One study reported the synthesis of 15 derivatives of this compound, highlighting their fungicidal activities against various fungal species (Zhou Wen-ming, 2011). Another research focused on the antibacterial properties of newly synthesized derivatives, demonstrating their efficacy against specific bacterial strains (Ma Xi-han, 2011).
Advanced Applications in Material Science
Research has also extended into the development of complex compounds using Methyl 2-(2-aminothiazol-4-yl)acetate derivatives for antitumor activities. A study synthesized complex compounds with Cu(II), Co(II), Zn(II), and Mn(II), using a derivative of Methyl 2-(2-aminothiazol-4-yl)acetate, showing potential for antitumor activity in vitro (Maria-Gabriela Alexandru et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKFBGFHDNUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353317 |
Source
|
Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminothiazol-4-yl)acetate | |
CAS RN |
64987-16-2 |
Source
|
Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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